molecular formula C4H10N6O2 B12323536 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b

1H,5H-Bis[1,2,5]oxadiazolo[3,4-b

Cat. No.: B12323536
M. Wt: 174.16 g/mol
InChI Key: YRGDGRBKBPNYLO-UHFFFAOYSA-N
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Description

1H,5H-Bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine (CAS 132029-07-3) is a high-value chemical scaffold with significant potential in pharmaceutical and materials science research. This compound features a fused, electron-deficient bicyclic structure, making it a versatile building block for developing novel therapeutic agents and functional materials. In medicinal chemistry, derivatives based on the [1,2,5]oxadiazolo[3,4-b]pyrazine core have emerged as a promising class of small molecule mitochondrial uncouplers . These compounds can transport protons across the mitochondrial inner membrane, uncoupling nutrient oxidation from ATP production, which increases energy expenditure and decreases reactive oxygen species formation . This mechanism is being actively investigated for the treatment of metabolic diseases, including nonalcoholic steatohepatitis (NASH) . Furthermore, recent research has identified disubstituted [1,2,5]oxadiazolo[3,4-b]pyrazines as a novel class of C-C chemokine receptor type 5 (CCR5) signaling inhibitors, targeting an intracellular allosteric binding pocket, which presents a potential therapeutic strategy for inflammation, infectious diseases, and cancer . Beyond pharmaceutical applications, this family of compounds also serves as a key precursor for synthesizing complex polycyclic systems that function as narrow-bandgap n-type organic semiconductors, with applications in developing organic light-emitting diodes (OLEDs) and perovskite solar cells . With a molecular formula of C4H2N6O2 and a molecular weight of 166.10 g/mol, this reagent is offered at a high purity of 98% to ensure consistent research outcomes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H10N6O2

Molecular Weight

174.16 g/mol

IUPAC Name

5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodecane

InChI

InChI=1S/C4H10N6O2/c5-1-2(8-11-7-1)6-4-3(5)9-12-10-4/h1-10H

InChI Key

YRGDGRBKBPNYLO-UHFFFAOYSA-N

Canonical SMILES

C12C(NC3C(N1)NON3)NON2

Origin of Product

United States

Preparation Methods

Cyclization of Diaminofurazan with Oxalic Acid

The oxadiazolo-pyrazine core is often constructed via cyclization of diaminofurazan precursors. A seminal approach involves reacting 3,4-diaminofurazan (6) with oxalic acid under acidic conditions to form the bicyclic intermediate 7 (5,6-dichloro-oxadiazolo[3,4-b]pyrazine). This reaction proceeds in aqueous HCl, yielding a dichlorinated product critical for downstream functionalization.

Key Conditions

  • Reactants : 3,4-Diaminofurazan, oxalic acid, 10% HCl
  • Temperature : Reflux (100–110°C)
  • Yield : 70–85%

This method establishes the foundational oxadiazolo-pyrazine scaffold, enabling further derivatization through halogen displacement.

Chlorination Using Phosphorus Pentachloride/Phosphorus Oxychloride

Chlorination of intermediates enhances reactivity for nucleophilic substitution. In the synthesis of 7 , phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are employed to introduce chlorine atoms at the 5- and 6-positions.

Reaction Mechanism

  • Protonation : Oxalic acid activates the furazan nitrogen, facilitating electrophilic attack.
  • Chlorination : PCl₅/POCl₃ replaces hydroxyl groups with chlorine, forming 7 .

Optimization Data

Parameter Value
PCl₅:POCl₃ Ratio 1:2 (v/v)
Reaction Time 6–8 hours
Yield 80–90%

This step is pivotal for generating reactive sites for subsequent amine or thiol substitutions.

Nucleophilic Aromatic Substitution with Amines

Symmetrical and unsymmetrical derivatives are synthesized via nucleophilic substitution of 7 with primary or secondary amines. For example, reacting 7 with 2-fluoroaniline in tetrahydrofuran (THF) yields mono- or di-substituted products.

Procedure

  • Mono-Substitution : Equimolar 7 and amine in THF at 25°C for 12 hours.
  • Di-Substitution : Excess amine (2.2 eq) at 60°C for 24 hours.

Representative Yields

Amine Product Yield (%)
2-Fluoroaniline Mono-substituted 65
2-Fluoroaniline Di-substituted 78
Morpholine Di-substituted 92

This method offers versatility in introducing diverse aryl/alkyl groups, modulating electronic and steric properties.

Multi-Step Synthesis from 4-Bromoxynil

A patent-derived route starts with 4-bromoxynil (1), proceeding through six steps to yield functionalized oxadiazolo-pyrazines:

  • Addition : 4-Bromoxynil reacts with hydroxylamine hydrochloride to form 4-bromo-N'-hydroxybenzylamine (2) .
  • Esterification : Chloroacetyl chloride converts 2 to 4-bromo-N'-hydroxybenzylamine chloracetate (3) .
  • Cyclization : Heating 3 in dichloromethane forms 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (4) .
  • Coupling : Suzuki-Miyaura coupling installs pyrimidine rings.
  • Amidation/Reduction : Final steps introduce amine groups.

Critical Observations

  • Step 3 Yield : 72% for cyclization.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) ensures intermediate purity.

This route highlights the utility of cross-coupling reactions in constructing complex heterocycles.

Temperature-Controlled Chlorination of Bis(tert-butylthio) Precursors

Chlorination of 5,6-bis(tert-butylthio)oxadiazolo[3,4-b]pyrazine (6c) with Cl₂ gas enables precise control over substitution patterns:

Temperature (°C) Product Yield (%)
5–10 Mono-chlorinated (9) 85
15–17 Di-chlorinated (10) 95
20–25 Chlorine-substituted (11) 40

Mechanistic Insight

  • Low temperatures favor sequential chlorination of sulfur groups.
  • Elevated temperatures induce C–S bond cleavage, replacing sulfenyl groups with chlorine.

Comparative Analysis of Methods

The table below evaluates the scalability, yield, and complexity of each approach:

Method Steps Yield (%) Scalability Complexity
Cyclization of Diaminofurazan 2 85 High Moderate
Chlorination with PCl₅/POCl₃ 1 90 High Low
Amine Substitution 1–2 65–92 Moderate Low
Multi-Step from 4-Bromoxynil 6 50–72 Low High
Temperature-Controlled Chlorination 1 40–95 Moderate Moderate

Chemical Reactions Analysis

Types of Reactions: 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and higher oxides .

Scientific Research Applications

Mitochondrial Uncouplers

One of the most promising applications of 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] derivatives is as small molecule mitochondrial uncouplers. These compounds have shown potential in treating nonalcoholic steatohepatitis (NASH), a condition characterized by fat accumulation in the liver that can lead to inflammation and fibrosis.

  • Mechanism of Action : Mitochondrial uncouplers work by dissipating the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation. For instance, a study highlighted the efficacy of a derivative with an EC50 value of 190 nM in L6 rat myoblast cells, demonstrating significant reductions in liver triglyceride levels and improvements in fibrosis and inflammation scores in in vivo models of NASH .
  • Structure-Activity Relationship : The structure-activity relationship (SAR) studies indicate that unsymmetrical aniline derivatives with electron-withdrawing groups are preferred over symmetrical counterparts. Variations in substituents significantly affect the potency and efficacy of these compounds .

Chemokine Receptor Antagonists

Another notable application involves targeting chemokine receptors, specifically CCR5. Compounds derived from This compound] have been identified as selective allosteric antagonists for CCR5.

  • Selectivity and Potency : For example, a compound labeled as 3ad exhibited an IC50 of 1.09 µM with a selectivity nearly 30-fold over CCR2. This selectivity is crucial for developing therapeutic agents aimed at conditions involving immune response modulation .
  • Binding Mode Validation : Molecular dynamics simulations and competition assays have confirmed the intracellular binding mode of these compounds, paving the way for further development as therapeutic agents targeting inflammatory diseases and HIV .

Case Study: Efficacy in NASH Models

A detailed case study examined the effects of a specific derivative of This compound] on NASH models. The compound demonstrated:

  • Reduction in Liver Triglycerides : The compound significantly lowered triglyceride levels compared to controls.
  • Improvement in Fibrosis Scores : Histological analysis revealed reduced fibrosis markers in treated animals .

Research Findings Overview

The following table summarizes key research findings related to the applications of This compound] :

Study FocusCompound DerivativeKey FindingsReference
Mitochondrial Uncoupling10bEC50 = 190 nM; Reduced liver triglycerides
CCR5 Antagonism3adIC50 = 1.09 µM; Selective over CCR2
SAR AnalysisVarious derivativesUnsymmetrical derivatives preferred

Mechanism of Action

The mechanism of action of 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] involves its interaction with molecular targets and pathways within biological systems. The compound’s high energy and stability allow it to interact with various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation and microbial growth .

Comparison with Similar Compounds

(a) Dibenzo[f,h][1,2,5]oxadiazolo[3,4-b]quinoxalines
  • Structure: These derivatives incorporate benzene rings fused to the oxadiazolo-pyrazine core, enhancing planarity and π-conjugation. Example: 3-Fluorodibenzo[f,h][1,2,5]oxadiazolo[3,4-b]quinoxaline (7e) .
  • Synthesis : Achieved via acid-catalyzed intramolecular cyclization of biphenyl-substituted precursors (e.g., 5-([1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazines) using CF₃COOH, yielding 56–95% .
  • Key Differences: The benzo-fused derivatives exhibit higher molecular weights (e.g., C₁₆H₉FN₄O, MW 292.27) and altered electronic properties compared to the non-benzo-fused target compound .
(b) Tris[1,2,5]oxadiazolo Azepines
  • Structure : Seven-membered azepine rings fused with three oxadiazole units (e.g., 7H-tris[1,2,5]oxadiazolo[3,4-b:3',4'-d:3'',4''-f]azepine 1-oxide).
  • Synthesis : Formed via ammonia/amine reactions with nitro-substituted precursors, leading to unique cyclic structures absent in simpler oxadiazolo-pyrazines .
  • Key Differences : Azepine derivatives show distinct NMR profiles (e.g., absence of NH signals in alkyl-substituted variants) and lower thermal stability due to ring strain .
(c) Thiadiazolo and Selenadiazolo Analogues
  • Structure : Oxygen atoms in oxadiazole rings replaced by sulfur or selenium (e.g., [1,2,5]thiadiazolo[3,4-b][1,2,5]selenadiazolo[3,4-e]pyrazine).
  • Synthesis: Achieved via sulfur monochloride (S₂Cl₂)-mediated atom exchange, yielding moderate yields (e.g., 42–52%) .
  • Key Differences : Thia/selenadiazoles exhibit red-shifted absorption spectra and enhanced conductivity, advantageous for optoelectronic applications .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Compounds
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Applications Reference
1H,5H-Bis[1,2,5]oxadiazolo[...]pyrazine C₆H₂N₆O₂ 198.18* N/A Energetics, Electronics
3-Fluorodibenzo[f,h]oxadiazoloquinoxaline C₁₆H₉FN₄O 292.27 124–176 Luminescent Materials
5-(Thien-2-yl)-oxadiazolo[...]pyrazine C₈H₄N₄OS 204.21 188 Organic Photovoltaics
Tris[1,2,5]oxadiazoloazepine C₇H₄N₆O₃ 220.14 N/A Bioactive Probes

*Calculated based on CAS data.

Electronic Properties :
  • The target compound’s electron-deficient pyrazine core facilitates charge transport, similar to acridine-fused derivatives used in BODIPY dyes . However, dibenzo-fused variants show broader absorption ranges due to extended conjugation .
  • Fluoro/methoxy substituents (e.g., in 5h, C₁₆H₈F₂N₄O) enhance oxidative stability but reduce solubility compared to unsubstituted analogs .

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